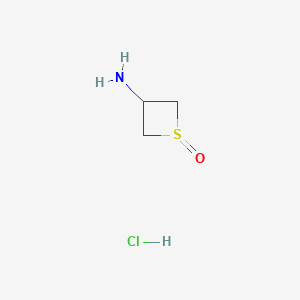

3-Amino-thietan-1-one hydrochloride

Beschreibung

The exact mass of the compound 3-Amino-thietan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-thietan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-thietan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-oxothietan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS.ClH/c4-3-1-6(5)2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWBPQIFFHDXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-70-5 | |

| Record name | 3-amino-thietan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action and Synthetic Utility of 3-Amino-thietan-1-one Hydrochloride in Organic Synthesis

Executive Summary

3-Amino-thietan-1-one hydrochloride (IUPAC: 3-aminothietane 1-oxide hydrochloride) has emerged as a highly specialized bifunctional building block in advanced organic synthesis and drug discovery. Bridging the gap between traditional aliphatic amines and complex bioisosteres, this compound offers a unique stereoelectronic profile. This whitepaper provides an in-depth mechanistic analysis of its chemical reactivity, its pharmacological role as a bioisostere, and field-proven, self-validating protocols for its integration into complex molecular architectures.

Stereoelectronic Profile and Mechanistic Fundamentals

The synthetic behavior and biological utility of 3-amino-thietan-1-one are dictated by the interplay between its nucleophilic primary amine and the electron-withdrawing sulfoxide ( S=O ) moiety.

Inductive pKa Attenuation

The strong inductive effect ( −I ) of the sulfoxide group pulls electron density away from the 3-position of the four-membered ring. This significantly lowers the pKa of the conjugate acid to approximately <7.5 , rendering the amine essentially non-basic at physiological pH[1]. In the context of organic synthesis, this attenuation means the amine acts as a weaker nucleophile compared to standard cycloalkylamines (e.g., cyclobutylamine), fundamentally altering the kinetics of standard amine coupling reactions.

Stereochemical Dynamics

The oxidation of the sulfur atom creates a pseudo-asymmetric center, yielding cis and trans diastereomers relative to the 3-amino group[2]. This puckered, three-dimensional geometry is critical for "escaping flatland" in drug design, providing highly specific spatial vectors for target engagement[3].

Pharmacological Mechanism of Action: The Bioisosteric Shift

In medicinal chemistry, 3-amino-thietan-1-one is deployed as a premier bioisostere for carboxylic acids, amides, and sulfonamides[2][4]. It is not a passive structural linker; it actively participates in target binding through defined mechanisms of action.

-

Hydrogen Bond Acceptor Dynamics: The polarized S=O bond acts as a potent, directional hydrogen bond acceptor. In the development of neutral Ketohexokinase (KHK) inhibitors (e.g., GS-1291269), the thietane amine functional group engages the binding pocket by donating an H-bond across the dimer interface, while the oxidized sulfur engages the protein via water-mediated contacts[4].

-

Metabolic Shielding: Replacing a traditional amide or carboxylic acid with a thietane 1-oxide improves membrane permeability and protects the molecule from rapid enzymatic hydrolysis or efflux mechanisms, such as OATP-mediated liver transport[4].

Logical framework for the bioisosteric application of 3-amino-thietan-1-one.

Mechanisms of Key Synthetic Transformations

Because of its attenuated nucleophilicity, standard coupling conditions often fail or underperform. Understanding the underlying reaction causality is essential for high-yielding syntheses.

Reductive Amination: Kinetic Control

The reduced nucleophilicity makes the initial formation of the hemiaminal/imine the rate-limiting step . Pre-stirring the amine with the carbonyl compound is mandatory. Furthermore, chemoselectivity is paramount: the reducing agent must reduce the iminium ion without reducing the sulfoxide back to a thioether. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) provides the exact kinetic window required for this chemoselectivity[5].

Amide Coupling: Overcoming Deactivation

The electron-withdrawing nature of the sulfoxide severely reduces the amine's ability to attack standard activated esters (e.g., those generated by EDC/HOBt). Therefore, highly electrophilic uronium-based coupling agents (like HATU) are required to drive the reaction forward[2].

Mechanistic workflow of reductive amination highlighting the rate-limiting imine formation step.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific checkpoints to verify causality and reaction progress.

Protocol A: Chemoselective Reductive Amination

Objective: Couple 3-amino-thietan-1-one HCl with a target aldehyde without reducing the sulfoxide moiety.

-

Free-basing: Suspend 3-amino-thietan-1-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

-

Causality: DIPEA is strictly non-nucleophilic, preventing competitive side reactions with the electrophile while neutralizing the HCl salt.

-

-

Imine Formation: Add the target aldehyde (1.05 eq). Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Aliquot 10 µL into Methanol and analyze via LC-MS. Look for the mass of the imine [M−H2O+H]+ . Do not proceed until >90% conversion is observed. Premature addition of hydride will irreversibly reduce the unreacted aldehyde to an alcohol due to the slow kinetics of the thietane amine.

-

-

Reduction: Cool to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with 2-Methyltetrahydrofuran (2-MeTHF).

-

Causality: 3-aminothietane 1-oxide derivatives are highly polar. Standard Ethyl Acetate extraction often results in poor recovery. 2-MeTHF offers superior partitioning for highly polar pharmaceutical intermediates.

-

Protocol B: High-Efficiency Amide Coupling

Objective: Form an amide bond using the weakly nucleophilic thietane amine.

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

-

Validation Checkpoint: Confirm the formation of the active HOAt ester via LC-MS.

-

-

Coupling: Add 3-amino-thietan-1-one HCl (1.2 eq) in a single portion. Stir at room temperature for 16 hours.

-

Causality: The excess DIPEA ensures both the complete activation of the acid and the rapid, continuous free-basing of the thietane amine, overcoming its inherent electronic deactivation.

-

Quantitative Data: Physicochemical Impact

The structural modification of the thietane ring drastically alters its physicochemical properties, making it a versatile tool for modulating pharmacokinetics.

| Property | Cyclobutylamine | 3-Aminothietane | 3-Aminothietane 1-oxide | 3-Aminothietane 1,1-dioxide |

| Ring Heteroatom | None ( CH2 ) | Sulfur ( S ) | Sulfoxide ( S=O ) | Sulfone ( SO2 ) |

| Amine pKa (est.) | ~10.4 | ~8.5 - 9.0 | ~7.0 - 7.5 | < 7.0 |

| Hydrogen Bond Acceptors | 0 | 0 | 1 | 2 |

| 3D Geometry | Puckered | Puckered | Puckered (Cis/Trans) | Puckered |

| Synthetic Nucleophilicity | High | High | Moderate | Low |

References

-

The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Kasun, Z.A., et al. Journal of Medicinal Chemistry (2025). URL:[Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Francisco, K.R., et al. European Journal of Medicinal Chemistry, 218, 113399 (2021). URL:[Link]

-

Recent synthesis of thietanes. Li, Z., & Xie, H. Beilstein Journal of Organic Chemistry, 16, 1357–1410 (2020). URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 3-Amino-thietan-1-one Hydrochloride in Modern Drug Discovery

Executive Summary

As medicinal chemistry shifts away from flat, planar heteroaromatics to escape "molecular obesity" and improve pharmacokinetic profiles, small, strained aliphatic heterocycles have gained immense traction. 3-Amino-thietan-1-one hydrochloride (CAS: 2059941-70-5) is an emerging, highly polar, sp3-rich building block[1]. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, stereochemical dynamics, and the self-validating synthetic protocols required for its successful incorporation into novel chemical entities (NCEs).

Chemical Identity & Physicochemical Parameters

Understanding the baseline parameters of this building block is critical for downstream formulation and synthetic planning. The following table summarizes its core identity[1][2]:

| Parameter | Value |

| Chemical Name | 3-Amino-thietan-1-one hydrochloride |

| Synonyms | 3-Aminothietane 1-oxide hydrochloride, 1-oxothietan-3-amine hydrochloride |

| CAS Number | 2059941-70-5 |

| Molecular Formula | C3H8ClNOS (C3H7NOS · HCl) |

| Molecular Weight | 141.62 g/mol |

| MDL Number | MFCD30497772 |

| Physical State | Solid (Crystalline powder) |

| Monoisotopic Mass | 105.02483 Da (Free Base) |

Structural Elucidation & Stereochemical Dynamics

The core architecture of 3-amino-thietan-1-one consists of a strained, four-membered thietane ring where the sulfur atom is oxidized to a sulfoxide (S=O). This structural motif introduces several critical physicochemical advantages:

-

High sp3 Character (Fsp3): The non-planar nature of the thietane ring introduces three-dimensional complexity, which is statistically correlated with higher clinical success rates due to reduced off-target toxicity.

-

Sulfoxide Dipole: The S=O bond possesses a strong dipole moment. This significantly enhances the aqueous solubility of the molecule compared to its unoxidized thietane or carbocyclic analogs.

-

Stereochemical Complexity: The oxidation of the sulfur atom creates a pseudo-chiral center. Consequently, 3-amino-thietan-1-one exists as a mixture of cis and trans diastereomers (relative to the C3-amino group). In advanced drug development, the separation of these isomers is often critical, as the specific spatial vector of the sulfoxide oxygen acts as a precise hydrogen-bond acceptor within a target protein's binding pocket.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 3-amino-thietan-1-one hydrochloride from commercially available precursors requires precise control over oxidation states and strategic protecting group manipulation.

Expertise & Experience: Causality of Reagent Selection

The primary challenge in this workflow is the oxidation step. Thietane sulfurs are highly nucleophilic and prone to rapid over-oxidation to the sulfone (1,1-dioxide)[3]. To prevent this, sodium periodate (NaIO4) is selected over stronger oxidants like m-CPBA or hydrogen peroxide. NaIO4 in a biphasic or aqueous methanolic system at 0 °C creates a kinetic bottleneck, effectively halting the reaction precisely at the sulfoxide stage.

Trustworthiness: A Self-Validating Deprotection System

The deprotection of the Boc group utilizes 4M HCl in anhydrous dioxane. This is a deliberately designed self-validating system . Because the resulting 3-amino-thietan-1-one hydrochloride is highly polar, it is completely insoluble in dioxane. As the deprotection proceeds, the product spontaneously precipitates as a white crystalline solid. This precipitation serves two functions:

-

Reaction Driving Force: It removes the product from the solution, driving the equilibrium to completion (Le Chatelier's principle).

-

Visual Validation & Purification: The formation of the precipitate acts as an immediate visual indicator of reaction success. It eliminates the need for complex aqueous workups—which would lead to massive product loss due to the salt's extreme water solubility—allowing the pure product to be isolated via simple vacuum filtration.

Step-by-Step Methodology

-

Oxidation: Dissolve tert-butyl (thietan-3-yl)carbamate (1.0 eq) in a 1:1 mixture of MeOH and H2O. Cool to 0 °C.

-

Reagent Addition: Add NaIO4 (1.1 eq) portion-wise to maintain the internal temperature below 5 °C.

-

Monitoring: Stir for 2-4 hours at 0 °C. Monitor via TLC/LC-MS until the starting material is consumed, ensuring no sulfone byproduct forms.

-

Extraction: Filter the precipitated sodium iodate. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate to yield tert-butyl (1-oxidothietan-3-yl)carbamate.

-

Deprotection: Dissolve the intermediate in minimal anhydrous CH2Cl2 and add 10 volumes of 4M HCl in dioxane at room temperature.

-

Isolation: Stir for 2 hours. Once the white precipitate fully forms, collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-amino-thietan-1-one hydrochloride[4].

Figure 1: Step-by-step synthetic workflow of 3-Amino-thietan-1-one hydrochloride.

Applications in Medicinal Chemistry: ADME Optimization

In lead optimization, 3-amino-thietan-1-one is frequently utilized as an amine nucleophile in amide coupling reactions or SNAr displacements. It serves as a superior bioisostere for traditional morpholine or piperidine rings.

-

Metabolic Stability: The steric constraint of the 4-membered ring hinders cytochrome P450-mediated alpha-oxidation, a common metabolic liability in larger saturated rings.

-

Solubility Enhancement: The highly polar sulfoxide motif drastically lowers the LogP of hydrophobic lead compounds, rescuing molecules that suffer from poor oral bioavailability or formulation challenges.

Figure 2: Pharmacological optimization pathway using 3-Amino-thietan-1-one.

Handling, Stability, and Storage Protocols

Due to the hygroscopic nature of the hydrochloride salt and the polarity of the sulfoxide, 3-amino-thietan-1-one hydrochloride must be handled with care to maintain its structural integrity[5].

-

Storage: Store at 2–8 °C in a tightly sealed, light-resistant container[6].

-

Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can lead to deliquescence and subsequent degradation.

-

Toxicity & Safety: Classified under GHS as Harmful if swallowed (H302) and causing skin/eye irritation (H315, H319)[5]. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling.

References

-

PubChemLite, "3-amino-thietan-1-one hydrochloride (C3H7NOS)". Source: PubChemLite / University of Luxembourg. URL: [Link]

-

NextSDS, "thietan-3-amine hydrochloride — Chemical Substance Information". Source: NextSDS. URL: [Link]

-

Chemical Label, "chemical label 3-amino-thietan-1-one hydrochloride". Source: Chemical-Label.com. URL: [Link]

Sources

- 1. 2059941-70-5|3-Aminothietane 1-oxide hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-amino-thietan-1-one hydrochloride (C3H7NOS) [pubchemlite.lcsb.uni.lu]

- 3. 1422344-24-8|3-Aminothietane 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]

- 4. nextsds.com [nextsds.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 88511-13-1|3-Aminothietane 1,1-dioxide|BLD Pharm [bldpharm.com]

Structural and Spectroscopic Profiling of 3-Aminothietane 1-Oxide Hydrochloride: A Technical Guide for Drug Development

Executive Summary

3-Aminothietane 1-oxide hydrochloride (historically indexed under the nomenclature 3-amino-thietan-1-one hydrochloride) is a highly polar, structurally compact, sp3 -rich heterocyclic building block. In modern medicinal chemistry, 4-membered sulfurated heterocycles are increasingly deployed to improve the physicochemical properties of drug candidates. They frequently serve as metabolically stable bioisosteres for more labile moieties, such as carboxylic acids or standard amines. This whitepaper provides a comprehensive, field-proven guide to the conformational dynamics, crystallographic properties, and Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this critical intermediate.

Conformational Dynamics & Causality in the 4-Membered Ring

Understanding the 3D architecture of thietane 1-oxides requires analyzing the inherent ring strain and stereoelectronic effects governing the molecule.

Ring Puckering: The 4-membered thietane ring is highly strained. If the ring were perfectly planar, the adjacent methylene protons ( CH2 ) would be fully eclipsed, leading to severe torsional strain. To relieve this energetic penalty, the ring adopts a "puckered" conformation, typically exhibiting a dihedral angle of 25° to 30°[1].

Equatorial vs. Axial Preferences: The oxidation of the sulfur atom introduces a pseudo-asymmetric center. The highly polarized sulfoxide oxygen ( S=O ) strongly prefers an equatorial orientation. This preference is driven by causality: an axial oxygen would suffer from severe 1,3-diaxial steric clashes with the C3 substituents and unfavorable dipole-dipole interactions[1].

Diastereomerism: Because of the C3-amino substitution, the molecule exists as cis and trans diastereomers. In the cis isomer, the amino group and the sulfoxide oxygen are on the same face of the ring; in the trans isomer, they are on opposite faces. The heavily depends on controlling and identifying these distinct stereochemical states[2].

X-Ray Crystallography: Solid-State Architecture

In the solid state, the hydrochloride salt of 3-aminothietane 1-oxide forms a highly ordered lattice driven by robust hydrogen bonding. The ammonium group ( −NH3+ ) acts as a potent hydrogen bond donor, interacting not only with the chloride counterion ( Cl− ) but also forming intermolecular bridges with the electron-rich sulfoxide oxygen of adjacent molecules. This network dictates the crystal packing and stabilizes the puckered conformation[3].

Table 1: Typical Crystallographic Parameters for Thietane 1-Oxide Salts

| Parameter | Expected Value Range | Structural Causality & Significance |

| Crystal System | Monoclinic / Orthorhombic | Typical packing for highly polar, pseudo-chiral salts. |

| S-O Bond Length | 1.49 – 1.51 Å | Indicates strong double-bond character and high polarity. |

| C-S-C Bond Angle | 76° – 78° | Highlights the severe angular strain of the 4-membered ring. |

| Ring Puckering Angle | 25° – 30° | Geometrical distortion necessary to relieve eclipsed proton strain. |

| Primary H-Bond | N−H⋯Cl : ~3.1 Å | Primary electrostatic driver of solid-state lattice formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The NMR profile of 3-aminothietane 1-oxide is defined by its pseudo-asymmetry. The chiral sulfur center breaks the symmetry of the molecule, rendering the protons on C2 and C4 diastereotopic . Even though they are attached to the same carbon, the "top" proton (syn to the oxygen) and the "bottom" proton (anti to the oxygen) experience entirely different magnetic environments.

Table 2: 1H and 13C NMR Assignments ( D2O , 298 K)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1H | C3-H (Methine) | 4.10 – 4.45 | Multiplet | Jvic = 6.5 – 8.0 |

| 1H | C2/C4-H (Equatorial) | 3.60 – 3.95 | ddd | Jgem ≈ 13.0, Jvic ≈ 7.5 |

| 1H | C2/C4-H (Axial) | 3.15 – 3.45 | ddd | Jgem ≈ 13.0, Jvic ≈ 6.0 |

| 13C | C3 (Methine) | 45.0 – 48.5 | Singlet | N/A |

| 13C | C2/C4 (Methylene) | 56.0 – 61.0 | Singlet | N/A |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Isolation and Crystallization of the Hydrochloride Salt

Objective: Obtain diffraction-quality single crystals while preventing acid-catalyzed ring degradation.

-

Salt Formation: Dissolve the free base of 3-aminothietane 1-oxide in anhydrous diethyl ether at 0 °C.

-

Causality: Anhydrous conditions are critical. The sulfoxide moiety is highly hygroscopic; the presence of water will cause the salt to oil out rather than crystallize.

-

-

Protonation: Introduce exactly 1.05 equivalents of a standardized anhydrous HCl/dioxane solution dropwise under argon.

-

Causality: Strict stoichiometric control prevents the highly strained thietane ring from undergoing acid-catalyzed ring-opening polymerization.

-

-

Recrystallization (Vapor Diffusion): Dissolve the crude precipitate in a minimum volume of hot methanol. Place the open vial inside a larger sealed chamber containing diethyl ether. Store at 4 °C for 48–72 hours.

-

Causality: Vapor diffusion ensures an exceptionally slow, controlled increase in supersaturation, which is the physical prerequisite for growing single, defect-free crystals instead of amorphous powders.

-

-

Validation Checkpoint: A successful crystallization is self-validated during X-ray diffraction if the dataset yields an R1 value of < 0.05. An R1 > 0.05 typically indicates structural disorder at the sulfoxide oxygen (co-crystallization of cis and trans isomers), mandating a second recrystallization cycle.

Protocol 2: High-Resolution NMR Stereochemical Assignment

Objective: Definitively assign the cis/trans relationship of the bulk material.

-

Sample Preparation: Dissolve 15 mg of the crystalline salt in 0.6 mL of Deuterium Oxide ( D2O ).

-

Causality: D2O is required because the hydrochloride salt is insoluble in standard non-polar NMR solvents like CDCl3 .

-

-

Acquisition: Acquire 1H NMR at ≥ 600 MHz to ensure sufficient dispersion of the tightly coupled ABX spin system of the diastereotopic protons. Set the relaxation delay ( d1 ) to ≥ 2.0 seconds.

-

Causality: A long relaxation delay guarantees that the integration of the C2/C4 protons is strictly quantitative, which is necessary to determine the exact cis/trans ratio of the bulk mixture.

-

-

NOESY Experiment: Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 400 ms.

-

Causality: A 400 ms mixing time is the optimal window for small molecules (MW < 500 Da) to allow through-space dipole-dipole cross-relaxation to build up without spin diffusion artifacts.

-

-

Validation Checkpoint: This protocol is a self-validating logic gate. If the C3-proton exhibits a strong NOE cross-peak to the equatorial C2/C4 protons but not the axial ones, the cis geometry is mathematically confirmed. The absence of this specific NOE enhancement invalidates the cis assignment, confirming the trans isomer.

Stereochemical Elucidation Workflow

Workflow for the stereochemical elucidation of thietane 1-oxide derivatives.

References

-

Luisi, R. et al. "Straightforward access to 4-membered sulfurated heterocycles: introducing a strategy for the single and double functionalization of thietane 1-oxide." Organic & Biomolecular Chemistry, 2014, 12, 2180-2184.[Link]

-

Francisco, K. R. et al. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." European Journal of Medicinal Chemistry, 2021, 218, 113399.[Link]

-

Cistaro, C. et al. "NMR study of four-membered rings. VI. 1H spectra and conformation of thietane-1-oxide and thietane-1,1-dioxide." Journal of Magnetic Resonance, 1974, 15(2), 222-233.[Link]

Sources

- 1. (PDF) The Crystal and Molecular Structure of 1-Thiacyclobutane-3-carboxylic Acid-1-oxide. (1972) | Sixten Abrahamsson | 8 Citations [scispace.com]

- 2. Straightforward access to 4-membered sulfurated heterocycles: introducing a strategy for the single and double functionalization of thietane 1-oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Kinetic Profiling of 3-Amino-thietan-1-one Hydrochloride at Room Temperature

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The incorporation of sp3-rich, polar heterocycles into drug discovery pipelines has surged, driven by the need to improve physicochemical properties such as aqueous solubility and metabolic stability. 3-Amino-thietan-1-one hydrochloride (C3H7NOS • HCl) represents a highly specialized four-membered sulfur-containing heterocycle[1]. While its unique geometry makes it an excellent bioisostere, the inherent ring strain and the presence of reactive functional groups necessitate a rigorous understanding of its thermodynamic stability at room temperature (298 K).

This whitepaper dissects the structural thermodynamics of 3-amino-thietan-1-one hydrochloride, explaining the causality behind its formulation as a salt, and provides self-validating experimental protocols to accurately profile its stability in both solid and solution states.

Structural Thermodynamics & Causality of Stability

To understand the stability of this molecule, we must look beyond static chemical structures and analyze the dynamic enthalpic and entropic forces at play.

The Causality of the Hydrochloride Salt

The parent thietane ring possesses approximately 26 kcal/mol of inherent ring strain[2]. Oxidation to the sulfoxide (1-oxide) introduces a strong electron-withdrawing group, rendering the adjacent C2 and C4 carbons highly electrophilic[3].

If the C3-amine is left in its free base form, its nucleophilic lone pair can initiate intermolecular SN2 attacks on the electrophilic carbons of neighboring molecules. This triggers an irreversible cascade of ring-opening polymerizations. By formulating the compound as a hydrochloride salt, the amine is protonated ( NH3+ ), completely sequestering its nucleophilicity. This simple acid-base manipulation kinetically traps the highly strained heterocycle in a deep thermodynamic well, granting it exceptional stability at room temperature[1].

Stereochemical Stability and Isomerization

3-Amino-thietan-1-one exists as cis and trans diastereomers depending on the relative spatial orientation of the sulfoxide oxygen and the C3-ammonium group[4]. At 298 K, the activation energy for thermal sulfoxide inversion is typically >35 kcal/mol, meaning the isomers are thermodynamically locked in a dry solid state.

However, trace moisture can act as a catalyst. Water facilitates the transient formation of a halosulfonium intermediate via the chloride counterion, which lowers the inversion barrier and leads to slow cis/trans equilibration over time. Therefore, maintaining anhydrous conditions is not merely about preventing physical caking; it is a fundamental thermodynamic requirement to preserve diastereomeric purity[4].

Thermodynamic degradation and isomerization pathways of 3-Amino-thietan-1-one HCl.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters of 3-Amino-thietan-1-one hydrochloride at room temperature (298 K).

| Parameter | Value (at 298 K) | Method of Determination | Mechanistic Implication |

| Ring Strain Energy | ~26.5 kcal/mol | Computational (DFT) | Primary driving force for ring-opening degradation[2]. |

| Isomerization Barrier | ~35 - 42 kcal/mol | Variable-Temp NMR | High barrier ensures stereochemical stability at RT unless catalyzed[4]. |

| Global Heat Flow | < 2.0 μW/g | Isothermal Microcalorimetry | Indicates excellent solid-state thermodynamic stability when kept anhydrous. |

| Degradation Onset | > 140 °C | DSC / TGA | Thermally stable well above standard laboratory room temperature. |

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. Relying on a single technique can lead to false positives. The following dual-protocol system pairs Isothermal Microcalorimetry (which flags global thermodynamic events) with Quantitative NMR (which identifies the specific structural causality).

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

This protocol measures the baseline heat flow of the solid salt to detect sub-visible exothermic degradation or phase changes.

-

Sample Preparation: Desiccate 50 mg of 3-Amino-thietan-1-one hydrochloride under high vacuum (10^-3 mbar) for 24 hours to remove trace surface moisture. This ensures the baseline reflects intrinsic stability, not hydrate formation.

-

Instrument Calibration: Calibrate the isothermal microcalorimeter at 298.15 K using electrical Joule heating to establish a stable thermal baseline with < 0.1 μW variance.

-

Measurement: Seal the anhydrous salt in a glass ampoule under an argon atmosphere. Insert the ampoule into the IMC and monitor the heat flow (μW/g) continuously for 7 days.

-

Data Interpretation: A steady heat flow remaining below 2.0 μW/g confirms the absence of exothermic ring-opening or auto-condensation, validating solid-state thermodynamic stability.

Protocol 2: Solution-State Isomerization Kinetics via qNMR

This protocol tracks the cis/trans ratio and free-base equilibrium in solution over time.

-

Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of D2O (pH adjusted to 7.0 using a deuterated phosphate buffer) to simulate physiological conditions.

-

Baseline Acquisition: Acquire a 1H qNMR spectrum immediately ( t=0 ) to establish the initial cis/trans diastereomeric ratio. The distinct chemical shifts of the C3-protons relative to the sulfoxide core allow for precise integration[3].

-

Thermal Incubation: Incubate the NMR tube at 298 K, acquiring automated spectra every 12 hours for a duration of 7 days.

-

Data Synthesis: Integrate the sulfoxide α -proton signals over time to calculate the rate constant ( k ) for cis/trans isomerization or the appearance of linear degradation products.

Self-validating experimental workflow for stability profiling.

Conclusion

3-Amino-thietan-1-one hydrochloride is thermodynamically stable at room temperature, provided it remains in its protonated, anhydrous state. The hydrochloride salt is not merely a formulation convenience; it is a critical mechanistic requirement that prevents the nucleophilic amine from attacking the highly strained, electrophilic thietane-1-oxide core. By utilizing the self-validating protocols outlined above, researchers can confidently integrate this unique bioisostere into complex drug discovery workflows.

References

-

[1] PubChemLite. 3-amino-thietan-1-one hydrochloride (C3H7NOS). uni.lu. 1

-

[2] BenchChem. In-Depth Technical Guide: N-Isobutylthietan-3-amine. benchchem.com. 2

-

[3] ACS Publications. Regio- and Stereoselective Synthesis of Sulfur-Bearing Four-Membered Heterocycles: Direct Access to 2,4-Disubstituted Thietane 1-Oxides. acs.org. 3

-

[4] ResearchGate. Oxidation and isomerism of thietane-containing heterocycles. researchgate.net. 4

Sources

Spectroscopic Characterization of 3-Aminothietane 1-Oxide Hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary

3-Aminothietane 1-oxide hydrochloride (CAS: 2059941-70-5) is a highly polar, sp³-rich four-membered heterocyclic building block[1]. As modern drug development increasingly pivots toward small, saturated rings to improve physicochemical properties and escape "flatland," thietane 1-oxides have emerged as valuable bioisosteres for azetidines and oxetanes. However, their structural elucidation is analytically demanding. The characterization process is complicated by the puckering of the four-membered ring, the pseudo-chirality of the sulfoxide center, and the resulting cis/trans diastereomerism. This whitepaper provides an in-depth, self-validating analytical framework for the definitive spectroscopic characterization of this compound.

Structural Dynamics & Stereochemical Complexity

The four-membered thietane ring is not planar; it adopts a puckered conformation to minimize torsional strain. The introduction of the sulfoxide (S=O) group at position 1 and the primary ammonium group (-NH₃⁺) at position 3 creates significant stereochemical complexity:

-

Magnetic Anisotropy: The S=O bond exerts a strong deshielding effect on the spatial environment directly cis to it. Consequently, the diastereotopic protons at C2 and C4 exhibit distinct chemical shifts depending on their spatial relationship to the sulfoxide oxygen[2].

-

Diastereomerism: The relative orientation of the C3-amino group and the S=O oxygen dictates the formation of cis and trans diastereomers. Differentiating these isomers is impossible with 1D MS or IR alone and strictly requires 2D Nuclear Magnetic Resonance (NMR) techniques.

Spectroscopic Characterization Workflows

High-Resolution Mass Spectrometry (HRMS)

-

Causality & Choice of Technique: Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is the gold standard for this molecule. ESI is a "soft" ionization technique. Traditional Electron Impact (EI) would likely cause the thermal extrusion of sulfur monoxide (SO) or the fragmentation of the strained four-membered ring. ESI preserves the intact molecule, allowing for the precise determination of the monoisotopic mass.

-

Expected Data: The free base formula is C₃H₇NOS, corresponding to a theoretical monoisotopic mass of 105.0248 Da[1]. In positive ESI mode, the predominant species is the protonated adduct [M+H]+ at m/z 106.0321[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality & Choice of Technique: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. Hydrochloride salts are notoriously hygroscopic. The mechanical grinding required for KBr pellets exposes the sample to atmospheric moisture, leading to broad, confounding O-H stretching bands (~3400 cm⁻¹) that obscure the critical N-H stretches of the primary amine. ATR allows for direct, non-destructive analysis of the neat powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality & Choice of Technique: NMR is the only technique capable of unambiguously assigning the cis/trans stereochemistry in solution[2].

-

Solvent Selection: While D₂O is a common solvent for highly polar hydrochloride salts, it is detrimental for stereochemical assignment. D₂O causes rapid deuterium exchange of the -NH₃⁺ protons, rendering them invisible to ¹H NMR. Anhydrous DMSO-d₆ is mandatory because it slows proton exchange, allowing the -NH₃⁺ protons to be observed and utilized in 2D NOESY/ROESY experiments.

-

Stereochemical Assignment Logic: In the ¹H NMR spectrum, the C2 and C4 methylene protons are diastereotopic. The protons cis to the S=O bond are shifted downfield relative to the trans protons due to magnetic anisotropy[2]. In a NOESY experiment, a strong Nuclear Overhauser Effect (NOE) between the C3 methine proton and the cis-C2/C4 protons definitively identifies the trans isomer. Conversely, an NOE to the trans-C2/C4 protons identifies the cis isomer.

Analytical workflow for the structural and stereochemical elucidation of 3-aminothietane 1-oxide.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to during characterization.

Protocol 1: NMR Sample Preparation & Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of 3-aminothietane 1-oxide hydrochloride into a clean, dry 5 mm NMR tube.

-

Solvation: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

-

Self-Validation Step: The TMS peak at 0.00 ppm serves as an internal chemical shift reference, while the residual DMSO quintet at 2.50 ppm validates solvent integrity and lock stability.

-

-

1D ¹H Acquisition: Acquire the spectrum at 600 MHz (16 scans). Use a relaxation delay (d1) of at least 2.0 seconds to ensure complete relaxation of the rigid ring protons, enabling accurate integration.

-

2D NOESY Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time (d8) of 300–500 ms.

-

Self-Validation Step: Check for cross-peaks between the diastereotopic C2/C4 geminal protons to confirm the mixing time is sufficient for the molecule's correlation time.

-

Protocol 2: HRMS (ESI-TOF) Analysis

-

Calibration: Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF mass axis.

-

Self-Validation Step: Ensure mass accuracy is < 5 ppm across the m/z 100–1000 range before injecting the sample.

-

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water. Dilute 1:100 in Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Acquisition: Inject 1 µL via flow injection analysis (FIA) at 0.2 mL/min. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 250 °C.

Diagnostic NOESY correlations used to differentiate cis and trans diastereomers.

Data Presentation

Table 1: Expected NMR Chemical Shifts (DMSO-d₆, 600 MHz)

| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C3-H | 4.00 – 4.50 | Multiplet | Deshielded by adjacent -NH₃⁺ |

| ¹H | C2/C4-H (cis to S=O) | 3.80 – 4.20 | ddd / Multiplet | Downfield due to S=O anisotropy |

| ¹H | C2/C4-H (trans to S=O) | 3.30 – 3.70 | ddd / Multiplet | Upfield relative to cis protons |

| ¹H | -NH₃⁺ | 8.00 – 8.50 | Broad singlet | Exchanges rapidly in D₂O |

| ¹³C | C3 | 40.0 – 45.0 | - | Methine carbon |

| ¹³C | C2 / C4 | 50.0 – 60.0 | - | Methylene carbons adjacent to sulfoxide |

Table 2: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2800 – 3200 | Strong, Broad | N-H stretching (primary ammonium salt) |

| 1050 – 1070 | Strong, Sharp | S=O stretching (sulfoxide) |

| 1580 – 1610 | Medium | N-H bending |

| 650 – 700 | Weak | C-S stretching |

Table 3: HRMS (ESI-TOF) Adducts and Fragments

| Ion Species | Theoretical m/z | Relative Abundance | Diagnostic Value |

|---|

| [M+H]+ | 106.0321 | 100% (Base Peak) | Confirms intact molecular formula | | [M+Na]+ | 128.0140 | Variable | Secondary confirmation of molecular mass | | [M+H−NH3]+ | 89.0055 | Minor | Characteristic loss of ammonia | | [M+H−SO]+ | 58.0651 | Minor | Characteristic loss of sulfoxide |

References

-

PubChemLite. "3-amino-thietan-1-one hydrochloride (C3H7NOS)." Université du Luxembourg. URL: [Link]

- Block, E. "Synthesis by Ring-Closure Reactions (Thietane 1-Oxide)." Science of Synthesis, Thieme Connect.

-

Carroccia, L., et al. "Straightforward access to 4-membered sulfurated heterocycles: introducing a strategy for the single and double functionalization of thietane 1-oxide." Organic & Biomolecular Chemistry 12.14 (2014): 2180-2184. URL: [Link]

-

Degennaro, L., et al. "Regio- and Stereoselective Synthesis of Sulfur-Bearing Four-Membered Heterocycles: Direct Access to 2,4-Disubstituted Thietane 1-Oxides." The Journal of Organic Chemistry 80.24 (2015): 12201-12211. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-thietan-1-one Hydrochloride in Polar and Non-Polar Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Amino-thietan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will delve into the fundamental physicochemical principles governing its solubility in both polar and non-polar solvents. This document will further outline detailed, field-proven experimental protocols for accurately determining its solubility, offering insights into the rationale behind methodological choices. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a deep understanding of solubility for formulation, bioavailability, and overall therapeutic efficacy.

Introduction: The Significance of 3-Amino-thietan-1-one Hydrochloride in Drug Discovery

Thietane derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 3-amino thietane scaffold, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents. The hydrochloride salt form of 3-Amino-thietan-1-one is frequently utilized to enhance the compound's stability and, most critically, its solubility in aqueous media, which is a crucial factor for bioavailability.[3][4] An accurate understanding of its solubility profile across a range of solvents is paramount for successful drug development, from early-stage screening to formulation.

The conversion of a parent compound with an amine group to its hydrochloride salt is a common strategy in the pharmaceutical industry. This process involves the protonation of the basic amino group by hydrochloric acid, forming an ammonium salt. This salt form generally exhibits enhanced water solubility due to its ionic nature, which facilitates better dissolution in physiological fluids.[3][4] Furthermore, the salt form often presents as a stable, crystalline solid, which is more amenable to handling and formulation than the free base, which may be an oil or a less stable solid.[3]

Theoretical Framework: Predicting the Solubility of 3-Amino-thietan-1-one Hydrochloride

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 3-Amino-thietan-1-one hydrochloride possesses both polar and non-polar characteristics, which will influence its solubility in different media.

In Polar Solvents (e.g., Water, Ethanol, Methanol):

-

High Polarity and Hydrogen Bonding: The presence of the protonated amino group (ammonium), the carbonyl group (ketone), and the sulfoxide group in the thietane ring contributes to the molecule's high polarity. These functional groups can act as hydrogen bond donors and acceptors, allowing for strong interactions with polar solvent molecules like water.

-

Ionic Nature: As a hydrochloride salt, the compound exists as ions (the protonated amine and the chloride anion) in solution. The high dielectric constant of polar solvents helps to solvate these ions, overcoming the crystal lattice energy of the solid salt and promoting dissolution.[5]

-

Effect of pH: The solubility of 3-Amino-thietan-1-one hydrochloride in aqueous solutions is expected to be pH-dependent. In acidic to neutral pH, the amino group will remain protonated, favoring solubility. As the pH becomes more basic, the ammonium ion will be deprotonated to the free amine, which is generally less water-soluble. This can lead to precipitation of the free base.

In Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane):

-

Limited Solubility: Due to its ionic and highly polar nature, 3-Amino-thietan-1-one hydrochloride is expected to have very low solubility in non-polar solvents. The weak van der Waals forces between the salt and the non-polar solvent molecules are insufficient to overcome the strong ionic interactions within the crystal lattice.

-

Intermediate Polarity Solvents: In solvents of intermediate polarity, such as dichloromethane or chloroform, some minimal solubility might be observed, but it is anticipated to be significantly lower than in polar protic solvents.

Experimental Determination of Solubility: Protocols and Rationale

The accurate determination of a compound's solubility is a critical experimental undertaking. Both kinetic and thermodynamic (equilibrium) solubility measurements provide valuable, albeit different, insights.[6]

Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility, representing the true equilibrium concentration of a compound in a saturated solution.[7]

Protocol:

-

Preparation: Add an excess amount of 3-Amino-thietan-1-one hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, hexane, toluene). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[7]

-

Sample Collection and Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid material. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, a prerequisite for measuring thermodynamic solubility.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Centrifugation and Filtration: Removes any undissolved micro- or nanoparticles that could lead to an overestimation of solubility.

Kinetic Solubility Determination via Nephelometry

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rank compounds.[6][8] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Amino-thietan-1-one hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).[8]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from suspended particles (precipitate).

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds at high concentrations.

-

Nephelometry: Provides a rapid and sensitive method for detecting the onset of precipitation.

Data Presentation: Anticipated Solubility Profile

The following table summarizes the expected solubility of 3-Amino-thietan-1-one hydrochloride in a range of solvents, based on its chemical structure and the principles discussed.

| Solvent System | Solvent Polarity | Expected Solubility | Rationale |

| Water | High (Polar, Protic) | High | Ionic nature and hydrogen bonding capacity. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | High (Polar, Protic, Buffered) | High | Similar to water, buffered to physiological pH. |

| Methanol | High (Polar, Protic) | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High (Polar, Protic) | Moderate to High | Less polar than methanol, but still a good solvent for polar compounds. |

| Dichloromethane (DCM) | Intermediate (Polar, Aprotic) | Low | Limited ability to solvate the ionic salt. |

| Toluene | Low (Non-Polar) | Very Low | Lacks the polarity to overcome the crystal lattice energy. |

| Hexane | Low (Non-Polar) | Insoluble | Non-polar solvent with weak intermolecular forces. |

Visualizations

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

The solubility profile of 3-Amino-thietan-1-one hydrochloride is dictated by its ionic nature and the presence of polar functional groups. It is anticipated to be highly soluble in polar solvents, particularly water and lower-aliphatic alcohols, while exhibiting poor solubility in non-polar media. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, a critical attribute for its potential as a therapeutic agent. The experimental protocols detailed herein, particularly the shake-flask method, provide a robust framework for the accurate determination of its thermodynamic solubility, which is essential for guiding formulation and development efforts in pharmaceutical sciences.

References

-

Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?3

-

Silicon.fr. What is Hydrochloride Utilized for in Tablets?4

-

HM Publishers. (2024, May 30). Synthesis Methods of 3-Amino Thietane and its Derivatives. 1

-

Pharmaceutical Outsourcing. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?9

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. 10

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 7

-

NextSDS. 3-(methylamino)-1lambda6-thietane-1,1-dione hydrochloride — Chemical Substance Information. 11

-

PubMed. (2007, May 3). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. 12

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. 8

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link

-

WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. 6

-

Pharmaceutical Technology. (2026, March 26). Salt Selection in Drug Development. 5

-

PubChemLite. 3-amino-thietan-1-one hydrochloride (C3H7NOS). 13

-

SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterisation. 14

-

Angene Chemical. 3-Aminothietane 1,1-dioxide hydrochloride(CAS# 1422344-24-8). 15

-

ResearchGate. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives. 2

Sources

- 1. journal.hmjournals.com [journal.hmjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmainfonepal.com [pharmainfonepal.com]

- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 5. pharmtech.com [pharmtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. raytor.com [raytor.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nextsds.com [nextsds.com]

- 12. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - 3-amino-thietan-1-one hydrochloride (C3H7NOS) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. angenesci.com [angenesci.com]

The Electronic and Conformational Landscape of 3-Aminothietane 1-Oxide Hydrochloride: A Technical Guide

Executive Summary

The four-membered sulfur-containing heterocycle, thietane, has emerged as a highly valuable, sp³-rich bioisostere in modern drug discovery[1]. Among its functionalized derivatives, 3-amino-thietan-1-one hydrochloride (systematically recognized as 3-aminothietane 1-oxide hydrochloride ) presents a unique electronic and conformational profile. This whitepaper provides an in-depth analysis of the ring strain, orbital rehybridization, and electrostatic interactions that govern the behavior of this molecule. Designed for researchers and drug development professionals, this guide synthesizes structural theory with self-validating experimental protocols to facilitate the characterization of highly strained heterocyclic scaffolds.

Nomenclature and Structural Foundation

In chemical catalogs and literature, "3-amino-thietan-1-one hydrochloride" is frequently used to describe 3-aminothietane 1-oxide hydrochloride (CAS: 2059941-70-5)[2]. Unlike a standard ketone, the "1-one" designation here denotes a sulfoxide moiety (S=O) at the sulfur atom (position 1), with a primary amine at position 3. The hydrochloride salt form ensures the amine is fully protonated (-NH₃⁺), fundamentally altering the molecule's electronic distribution and solubility profile.

Core Electronic Properties

Ring Strain and Orbital Rehybridization

The thietane ring is characterized by substantial ring strain, calculated to be approximately 19.2 to 20.0 kcal/mol (80.3 kJ/mol)[3][4]. To accommodate the geometric constraints of the four-membered ring, the internal C-S-C bond angle is severely compressed to ~77.8°[5].

This compression forces a rehybridization of the atomic orbitals. The endocyclic C-S and C-C bonds adopt higher p-character (forming "bent bonds" to relieve angle strain), which consequently increases the s-character of the exocyclic bonds. This elevated s-character increases the electronegativity of the ring carbons toward their substituents, strengthening the exocyclic C-N and S=O bonds while rendering the ring highly susceptible to ring-opening nucleophilic attacks[4].

The Sulfinyl (S=O) Dipole

The sulfur atom in the 1-oxide derivative exists in a +4 oxidation state (S(IV)). The S=O bond is highly polarized, with electron density heavily skewed toward the oxygen atom, creating a strong localized dipole moment. Unlike sulfones (1,1-dioxides), the sulfoxide retains a stereochemically active lone pair on the sulfur atom, establishing a chiral center at S1 and enabling diastereomerism relative to the C3 substituent.

Inductive Effects of the Protonated Amine

In the hydrochloride salt, the C3-amine is protonated (-NH₃⁺). This cationic group exerts a powerful electron-withdrawing inductive effect (-I) across the σ-backbone of the thietane ring. Furthermore, the localized positive charge on the nitrogen generates a strong through-space electrostatic field that interacts dynamically with the highly polar S=O dipole, dictating the molecule's preferred 3D conformation.

Conformational Dynamics

To minimize eclipsing interactions between the adjacent methylene protons (C2 and C4), the thietane ring is not planar; it adopts a highly puckered conformation[5].

Cis/Trans Diastereomerism and Dipole Minimization

Because both the S1 and C3 positions are substituted, 3-aminothietane 1-oxide exists as cis and trans diastereomers.

-

Pseudo-Equatorial Preference: NMR studies of thietane 1-oxides reveal a strong thermodynamic preference for the sulfinyl oxygen to occupy the pseudo-equatorial position, minimizing 1,3-diaxial-like steric clashes[6].

-

Electrostatic Steering: In the trans-isomer, the S=O dipole and the C-NH₃⁺ dipole are oriented in opposing directions, which generally minimizes dipole-dipole repulsion. However, in the cis-isomer, potential intramolecular electrostatic attraction between the cationic ammonium group and the anionic sulfoxide oxygen can stabilize the structure, depending heavily on the dielectric constant of the solvent.

Conformational equilibrium logic of 3-aminothietane 1-oxide driven by steric and electronic effects.

Quantitative Data Summary

The following table summarizes the key structural and electronic parameters of the functionalized thietane ring system, synthesized from crystallographic and computational literature[3][4][5].

| Parameter | Value / Range | Structural Implication |

| Ring Strain Energy | ~19.2 - 20.0 kcal/mol | High reactivity; requires mild conditions to prevent ring-opening. |

| C-S-C Bond Angle | ~77.0° - 78.0° | Severe angle compression; induces p-character in endocyclic bonds. |

| C-S Bond Length | ~1.83 - 1.85 Å | Elongated compared to acyclic thioethers due to strain. |

| C-C Bond Length | ~1.54 Å | Standard sp³-sp³ length, but highly constrained by puckering. |

| S=O Dipole Moment | ~3.5 - 4.0 Debye | Highly polar; dictates solubility and solid-state packing. |

Experimental Protocols for Electronic Characterization

To empirically validate the electronic and conformational properties of 3-aminothietane 1-oxide hydrochloride, researchers must employ orthogonal analytical techniques. The following self-validating protocols are designed to establish causality between the observed data and the underlying molecular physics.

Protocol 1: NMR-Based Conformational Analysis

Rationale: Standard 1D NMR is insufficient for determining the puckering and cis/trans ratio. 2D NOESY is required to map through-space interactions, while the choice of solvent dictates whether the -NH₃⁺ protons can be observed.

-

Sample Preparation: Dissolve 15 mg of 3-aminothietane 1-oxide hydrochloride in 0.6 mL of anhydrous DMSO- d6 .

-

Causality Check: Do not use D₂O. D₂O causes rapid deuterium exchange of the -NH₃⁺ protons, rendering them invisible. DMSO- d6 locks the protons, allowing for crucial NOE correlations between the ammonium group and the ring protons.

-

-

Acquisition (1D): Acquire standard ¹H and ¹³C spectra at 298 K (e.g., 500 MHz spectrometer).

-

Acquisition (2D NOESY): Run a 2D NOESY experiment with a mixing time of 300–500 ms.

-

Data Analysis:

-

Extract the 3J coupling constants between the C3-proton and the C2/C4 protons. A larger 3J value (typically >8 Hz) indicates a trans-diaxial relationship, confirming the puckered state.

-

Analyze NOE cross-peaks between the S=O pseudo-equatorial oxygen (inferred via adjacent proton shifts) and the C3-proton to assign the cis or trans diastereomer[6].

-

Protocol 2: DFT Computational Modeling

Rationale: To visualize the electrostatic field effects between the -NH₃⁺ and S=O groups, Density Functional Theory (DFT) must be employed.

-

Conformational Search: Generate initial 3D geometries (both cis and trans puckered states) using a Molecular Mechanics force field (e.g., OPLS4).

-

Geometry Optimization: Optimize the structures using the ω B97XD / 6-311+G(d,p) level of theory.

-

Causality Check: The ω B97XD functional includes empirical dispersion corrections, which are absolutely critical for accurately modeling the compact, non-covalent intramolecular interactions within the 4-membered ring. The diffuse functions ("+") are necessary to accurately model the electron-rich sulfoxide oxygen and the chloride counterion.

-

-

Frequency Calculation: Perform a vibrational frequency calculation to ensure the absence of imaginary frequencies (validating that the geometry is a true local minimum).

-

ESP Mapping: Generate an Electrostatic Potential (ESP) map mapped onto the electron density isosurface (isovalue = 0.002 a.u.). This will visually quantify the intense dipole moment and the localized positive charge at C3.

Orthogonal characterization workflow for strained heterocyclic compounds.

Conclusion

The thietane ring in 3-aminothietane 1-oxide hydrochloride is a highly dynamic, strained system. Its electronic properties are dominated by the rehybridization necessitated by a ~78° C-S-C bond angle, the intense polarization of the S(IV) sulfoxide group, and the strong inductive pull of the protonated C3-amine. Understanding the interplay between these forces—specifically how they drive the molecule into a puckered, dipole-minimized conformation—is critical for medicinal chemists looking to leverage this scaffold as a metabolically stable, polar bioisostere in drug design.

References

-

NMR study of four-membered rings. VI. 1H spectra and conformation of thietane-l-oxide and thietane-1,1-dioxide. Journal of Magnetic Resonance. Available at:[Link]

-

Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.gov. Available at:[Link]

-

Consecutive and Selective Double Methylene Insertion of Lithium Carbenoids to Isothiocyanates: A Direct Assembly of Four‐Membered Sulfur‐Containing Cycles. PubMed Central (PMC). Available at:[Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at:[Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Analysis of 3-Amino-thietan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise molecular characterization is a cornerstone of modern chemical and pharmaceutical research. For novel heterocyclic compounds such as 3-Amino-thietan-1-one hydrochloride, an accurate determination of molecular weight and exact mass is fundamental for structural elucidation, purity assessment, and successful integration into drug discovery pipelines. This technical guide provides a comprehensive overview of the theoretical principles and experimental methodologies for the analysis of this compound. We will delve into the causal reasoning behind the distinction between molecular weight and exact mass, provide a step-by-step guide to their calculation, and present a detailed protocol for their experimental verification using high-resolution mass spectrometry (HRMS). This guide is intended to equip researchers with the necessary knowledge to ensure the scientific integrity of their findings and to confidently characterize similar small molecules.

Introduction: The Critical Importance of Precise Mass Determination

In the realm of drug development, the unequivocal identification and characterization of a lead compound are paramount. 3-Amino-thietan-1-one hydrochloride, a sulfur-containing heterocyclic amine, represents a class of molecules with significant potential in medicinal chemistry. Its bioactivity is intrinsically linked to its precise chemical structure. Therefore, the foundational step in its characterization is the accurate determination of its mass.

This guide will focus on two key, yet distinct, mass-related parameters:

-

Molecular Weight (MW): The average mass of a molecule, calculated using the weighted average of the atomic masses of its constituent elements as they are found in nature. This value is crucial for stoichiometric calculations in synthetic chemistry and for preparing solutions of known concentrations.

-

Exact Mass: The mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. This value is of utmost importance in mass spectrometry, where it allows for the high-precision determination of elemental composition and aids in the identification of unknown compounds.[1][2]

The distinction between these two values, though subtle, has profound implications for analytical characterization, and a thorough understanding of both is essential for rigorous scientific research.

Theoretical Determination of Molecular Properties

A prerequisite for any experimental analysis is the theoretical calculation of the expected values. This not only provides a target for experimental verification but also serves as a primary quality control check for the synthesized compound.

Establishing the Correct Molecular Formula

A common pitfall in the analysis of hydrochloride salts is the use of the molecular formula of the free base. 3-Amino-thietan-1-one as a free base has the molecular formula C₃H₇NOS. However, the hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid. This results in the addition of one hydrogen atom and one chlorine atom.

Therefore, the correct molecular formula for 3-Amino-thietan-1-one hydrochloride is C₃H₈ClNOS .

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC) and represent the weighted average of the natural isotopic abundances of each element.[3][4][5][6][7]

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Standard Atomic Weight (Da) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

| Sulfur | S | 32.06 |

Calculation:

MW = (3 × 12.011) + (8 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) + (1 × 32.06) MW = 36.033 + 8.064 + 35.453 + 14.007 + 15.999 + 32.06 MW = 141.616 Da

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.[8][9][10][11] This value is what is experimentally determined by high-resolution mass spectrometry.

Table 2: Monoisotopic Masses of the Most Abundant Isotopes

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

Calculation:

Exact Mass = (3 × 12.000000) + (8 × 1.007825) + (1 × 34.968853) + (1 × 14.003074) + (1 × 15.994915) + (1 × 31.972071) Exact Mass = 36.000000 + 8.062600 + 34.968853 + 14.003074 + 15.994915 + 31.972071 Exact Mass = 141.001513 Da

Experimental Determination by High-Resolution Mass Spectrometry

The theoretical values calculated above must be confirmed by experimental analysis. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy and precision.[1][12][13][14]

The Causality Behind Experimental Choices

For a polar, small molecule like 3-Amino-thietan-1-one hydrochloride, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation. This is crucial for observing the intact protonated molecule. Given that the compound is a hydrochloride salt, it will readily exist as a protonated species in solution, making it ideal for positive-ion mode ESI.

For mass analysis, Time-of-Flight (TOF) or Orbitrap analyzers are preferred due to their high resolving power and mass accuracy.[15][16][17][18][19][20][21][22][23][24] This level of performance is necessary to distinguish the target molecule from potential isobaric interferences and to confirm its elemental composition with high confidence.

Experimental Workflow

The following diagram illustrates the typical workflow for the HRMS analysis of 3-Amino-thietan-1-one hydrochloride.

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. iupac.org [iupac.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 10. ionsource.com [ionsource.com]

- 11. Monoisotopic Mass? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. derekwilsonlab.ca [derekwilsonlab.ca]

- 16. savemyexams.com [savemyexams.com]

- 17. Orbitrap - Wikipedia [en.wikipedia.org]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. acdlabs.com [acdlabs.com]

- 20. Introduction to TOF-MS | Kore Technology [kore.co.uk]

- 21. What is TOF MS? [sepsolve.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 24. Mass Analyzer Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

Step-by-step lab synthesis protocol for 3-Amino-thietan-1-one hydrochloride

An Application Note and Protocol for the Synthesis of 3-Aminothietane Hydrochloride and its Conversion to 3-Amino-thietan-1-one Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-aminothietane hydrochloride, a valuable saturated heterocyclic building block in medicinal chemistry and drug development. The described pathway begins with the commercially available precursor, thietan-3-one, and proceeds through a robust three-step sequence involving the formation of a chiral sulfinamide intermediate, stereoselective reduction, and subsequent deprotection to yield the target hydrochloride salt. This method is noted for its operational simplicity, use of readily available reagents, and good overall yield. Additionally, this guide outlines the subsequent controlled oxidation step required to convert the thietane sulfide product into the corresponding sulfoxide, 3-amino-thietan-1-one hydrochloride. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques.

Introduction

Thietanes, four-membered sulfur-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery. Their unique conformational properties, ability to act as bioisosteres for other functional groups, and favorable influence on physicochemical properties such as solubility and metabolic stability make them highly sought-after building blocks. The introduction of an amino group at the 3-position provides a key vector for further molecular elaboration. This guide details a reliable synthesis of 3-aminothietane hydrochloride from thietan-3-one, based on a reductive amination strategy using a chiral auxiliary, which offers excellent control and reproducibility.[1]

PART 1: Synthesis of 3-Aminothietane Hydrochloride

The overall synthetic pathway is a three-step process starting from thietan-3-one. The key strategy involves the use of tert-butyl sulfinamide as a chiral amine source, which forms a condensable intermediate that can be selectively reduced. The final step involves acidic cleavage of the protecting group, which concurrently forms the desired hydrochloride salt.

Overall Workflow Diagram

Caption: Workflow for the synthesis of 3-Aminothietane Hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Thietan-3-one | ≥95% | Commercially Available | Store under inert gas. |

| (R)-tert-Butyl Sulfinamide | ≥98% | Commercially Available | Chiral auxiliary. |

| Tetraisopropyl Titanate | ≥98% | Commercially Available | Condensing agent. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Used as solvent. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Used as solvent. |

| Sodium Borohydride | ≥98% | Commercially Available | Reducing agent. |

| Hydrochloric Acid in Dioxane | 4 M Solution | Commercially Available | For deprotection/salt formation. |

| Saturated Sodium Bicarbonate | ACS Grade | - | For aqueous work-up. |

| Anhydrous Sodium Sulfate | ACS Grade | - | For drying organic layers. |

| Argon or Nitrogen Gas | High Purity | - | For inert atmosphere. |

Safety Precautions

-

All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Anhydrous solvents are moisture-sensitive; handle them under an inert atmosphere (Argon or Nitrogen).

-

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it in portions and quench it carefully.

-

The 4 M HCl in dioxane solution is highly corrosive and volatile. Handle with extreme care.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-N-(thietan-3-ylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of thietan-3-one with the chiral amine source, (R)-tert-butyl sulfinamide, to form the corresponding N-sulfinylimine. Tetraisopropyl titanate acts as a Lewis acid and dehydrating agent to drive the reaction to completion.[1]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thietan-3-one (1.0 eq) and (R)-tert-butyl sulfinamide (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to thietan-3-one.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetraisopropyl titanate (2.0 eq) dropwise to the stirring solution at room temperature (25 °C).

-

Reaction: Stir the mixture at room temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate with vigorous stirring.

-

Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with DCM. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-sulfinylimine by flash column chromatography on silica gel to obtain the pure product.

Step 2: Reduction to (R)-tert-Butyl N-(thietan-3-yl)sulfinamide

The C=N double bond of the N-sulfinylimine is reduced to the corresponding amine using sodium borohydride. The chiral sulfinyl group directs the hydride attack, leading to a diastereomerically enriched product.

-

Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-